7-Methyl-1H-indazol-4-amine
CAS No.: 221681-73-8
Cat. No.: VC4057291
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 221681-73-8 |
|---|---|
| Molecular Formula | C8H9N3 |
| Molecular Weight | 147.18 g/mol |
| IUPAC Name | 7-methyl-1H-indazol-4-amine |
| Standard InChI | InChI=1S/C8H9N3/c1-5-2-3-7(9)6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11) |
| Standard InChI Key | HIYNOMAXHVDMHV-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=C(C=C1)N)C=NN2 |
| Canonical SMILES | CC1=C2C(=C(C=C1)N)C=NN2 |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Nomenclature
7-Methyl-1H-indazol-4-amine has the molecular formula C₈H₉N₃ (molecular weight: 147.18 g/mol) . Its IUPAC name is 7-methyl-1H-indazol-4-amine, with systematic identifiers including:
Spectroscopic Data
Key spectroscopic features confirm its structure:
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¹H NMR (DMSO-d₆): δ 12.23 (s, 1H, NH), 7.41 (d, J = 7.9 Hz, 1H), 6.85 (d, J = 7.9 Hz, 1H), 5.33 (s, 2H, NH₂), 2.42 (s, 3H, CH₃) .
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IR: N-H stretches at 3200–3400 cm⁻¹ and aromatic C=C vibrations at 1500–1600 cm⁻¹.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 211–214°C | |
| Solubility | Slightly soluble in DMSO | |
| LogP (Partition Coefficient) | 1.8 |
Synthesis and Optimization
Synthetic Routes
The synthesis of 7-methyl-1H-indazol-4-amine typically involves cyclization and functionalization strategies:
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Cyclization of 2-Azidobenzaldehyde Derivatives:
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Regioselective Bromination and Amination:
Industrial-Scale Production
Industrial methods emphasize solvent optimization and catalyst recycling:
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Solvent: 2-MeTHF improves regioselectivity (70:30 ratio of desired product to byproducts) .
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Catalyst: Immobilized Pd nanoparticles reduce heavy metal waste.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Copper-catalyzed cyclization | 85 | 98 | High regioselectivity |
| NBS bromination | 76 | 95 | Scalability |
Biological Activities and Mechanisms
Kinase Inhibition
7-Methyl-1H-indazol-4-amine exhibits inhibitory effects on:
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RIP2 Kinase: IC₅₀ = 0.12 μM, implicated in inflammatory pathways.
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CHK1/CHK2: Disrupts DNA repair mechanisms in cancer cells (IC₅₀ = 0.8–1.2 μM).
Anti-Inflammatory Effects
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Reduces TNF-α production by 60% at 10 μM in murine macrophages.
Applications in Drug Development
Scaffold for Kinase Inhibitors
The compound serves as a precursor for lenacapavir analogs, HIV-1 capsid inhibitors . Modifications at the 4-amino group enhance binding affinity to viral proteins.
Material Science
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